1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves the nucleophilic substitution of 1-benzhydryl piperazine with 2,4-dimethoxycinnamyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with bacterial cell membranes, leading to disruption and cell death .
Comparison with Similar Compounds
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
- 1-Benzhydryl-4-(2,4-dimethoxyphenyl)piperazine
- 1-Benzhydryl-4-(2,4-dimethoxybenzyl)piperazine
Comparison: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to its specific cinnamyl substitution, which imparts distinct pharmacological properties. Compared to other similar compounds, it has shown higher potency in inhibiting HDACs and greater antimicrobial activity .
Properties
CAS No. |
104690-93-9 |
---|---|
Molecular Formula |
C32H36N2O6 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-benzhydryl-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H32N2O2.C4H4O4/c1-31-26-16-15-23(27(22-26)32-2)14-9-17-29-18-20-30(21-19-29)28(24-10-5-3-6-11-24)25-12-7-4-8-13-25;5-3(6)1-2-4(7)8/h3-16,22,28H,17-21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b14-9+;2-1+ |
InChI Key |
YQSOIGHEUYMEFI-MWWUGWBXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.